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Compound of Interest

Compound Name: Lachnone A

Cat. No.: B021906 Get Quote

For researchers, scientists, and professionals engaged in drug development and natural

product chemistry, the precise structural elucidation of novel compounds is paramount. This

guide provides an in-depth overview of the spectral data acquisition and interpretation for a

representative chromanone lactone, herein referred to as Hypothetical Chromanone Lactone A.

The methodologies and data presented are typical for this class of fungal metabolites.

Introduction to Chromanone Lactones
Chromanone lactones are a class of polyketide-derived fungal secondary metabolites

characterized by a chromanone core fused to a lactone ring. These compounds exhibit a wide

range of biological activities, making them interesting targets for natural product synthesis and

drug discovery. The definitive identification of their molecular structure relies on a combination

of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy,

Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Spectroscopic Data for Hypothetical Chromanone
Lactone A
The following tables summarize the quantitative spectral data that would be expected for a

typical chromanone lactone.

Table 1: ¹H and ¹³C NMR Spectral Data for Hypothetical Chromanone Lactone A (500 MHz for

¹H, 125 MHz for ¹³C, in CDCl₃)
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Position δC (ppm) δH (ppm) Multiplicity J (Hz)

2 78.5 4.85 dd 11.5, 5.0

3 35.2 2.90 m

2.75 m

4 195.8 - - -

4a 103.2 - - -

5 162.1 - - -

6 98.5 6.10 d 2.5

7 164.3 - - -

8 95.8 6.05 d 2.5

8a 158.9 - - -

9 170.1 - - -

10 45.3 2.50 m

11 28.1 1.60 m

12 22.5 0.95 t 7.5

5-OH - 12.50 s -

7-OCH₃ 55.8 3.80 s -

Table 2: Mass Spectrometry Data for Hypothetical Chromanone Lactone A

Technique Parameter Value

High-Resolution Electrospray

Ionization (HRESI-MS)

[M+H]⁺ (calculated for

C₁₅H₁₇O₆)
293.1025

[M+H]⁺ (found) 293.1021

Electron Ionization (EI-MS) m/z (relative intensity %)
292 (M⁺, 45), 264 (20), 249

(100), 221 (35), 193 (50)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021906?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: Infrared (IR) Spectroscopy Data for Hypothetical Chromanone Lactone A

Wavenumber (cm⁻¹) Intensity Assignment

3450 Broad
O-H stretch (intramolecular H-

bond)

2960, 2875 Medium C-H stretch (aliphatic)

1735 Strong C=O stretch (lactone)

1650 Strong
C=O stretch (chromanone, H-

bonded)

1620, 1580 Strong C=C stretch (aromatic)

1250 Strong C-O stretch (ester)

1150 Strong C-O stretch (ether)

Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectral data acquisition.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: 5-10 mg of the purified compound was dissolved in 0.5 mL of

deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal

standard.

Instrumentation: A Bruker Avance III 500 MHz spectrometer equipped with a 5 mm cryoprobe

was used for all NMR experiments.

¹H NMR: Spectra were acquired with a spectral width of 12 ppm, 32 scans, a relaxation

delay of 1.0 s, and an acquisition time of 2.7 s.

¹³C NMR: Spectra were recorded using a proton-decoupled pulse sequence with a spectral

width of 240 ppm, 1024 scans, and a relaxation delay of 2.0 s.
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2D NMR: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence

(HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments were performed

using standard Bruker pulse programs to establish proton-proton and proton-carbon

correlations.

3.2 Mass Spectrometry (MS)

HRESI-MS: High-resolution mass spectra were obtained on a Thermo Fisher Scientific Q

Exactive Orbitrap mass spectrometer. The sample was dissolved in methanol and introduced

via direct infusion in positive ion mode.

EI-MS: Low-resolution electron ionization mass spectra were recorded on a gas

chromatograph-mass spectrometer (GC-MS). The sample was injected into the GC, and the

mass spectrum of the corresponding chromatographic peak was recorded with an ionization

energy of 70 eV.

3.3 Infrared (IR) Spectroscopy

Sample Preparation: A thin film of the compound was prepared by dissolving a small amount

in chloroform and allowing the solvent to evaporate on a potassium bromide (KBr) salt plate.

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer was used to record the

spectrum.

Data Acquisition: The spectrum was acquired over a range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹ and an accumulation of 16 scans.

Data Interpretation and Structural Elucidation
Workflow
The process of elucidating the structure of a novel compound from its spectral data follows a

logical progression. The following diagram illustrates this workflow.
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Caption: Workflow for the structural elucidation of a natural product.

This systematic approach, combining data from multiple spectroscopic techniques, is essential

for the unambiguous determination of complex molecular structures like that of Hypothetical

Chromanone Lactone A.

To cite this document: BenchChem. [Spectral Data Analysis of Chromanone Lactones: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b021906#spectral-data-for-lachnone-a-nmr-ms-ir]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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